4-[(3R)-piperidin-3-ylmethyl]morpholine
Overview
Description
“4-[(3R)-piperidin-3-ylmethyl]morpholine” is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 . It is a research use only product .
Synthesis Analysis
The synthesis of morpholine derivatives, including “4-[(3R)-piperidin-3-ylmethyl]morpholine”, can be accomplished through various methods. One approach involves a two-step process that includes a Mannich reaction followed by a Michael addition reaction under mild conditions . Another method involves the synthesis of morpholines from 1,2-amino alcohols and related compounds .Molecular Structure Analysis
The molecular structure of “4-[(3R)-piperidin-3-ylmethyl]morpholine” consists of a six-membered ring with the formula C10H20N2O .Physical And Chemical Properties Analysis
“4-[(3R)-piperidin-3-ylmethyl]morpholine” is a solid compound . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Agrochemicals
Piperidine and morpholine structures are core components in antifungals such as fenpropidin and fenpropimorph, which are used as agrofungicides .
Pharmaceutical Applications
Morpholine derivatives like amorolfine are approved for treating dermal mycoses in humans, indicating potential therapeutic uses for related compounds .
Synthesis of Piperidine Derivatives
Recent literature highlights intra- and intermolecular reactions leading to various piperidine derivatives, suggesting synthetic applications for “4-[(3R)-piperidin-3-ylmethyl]morpholine” in creating new chemical entities .
Drug Discovery
Piperidine is a versatile scaffold in drug discovery, often leading to novel therapeutic agents with a variety of biological activities .
Antibacterial Agents
Substituted piperidines have shown varying degrees of antibacterial activity, which could be explored with “4-[(3R)-piperidin-3-ylmethyl]morpholine” derivatives .
Safety and Hazards
Future Directions
While specific future directions for “4-[(3R)-piperidin-3-ylmethyl]morpholine” are not mentioned in the available resources, morpholine derivatives are being studied for their diverse biological and therapeutic effects . This suggests that “4-[(3R)-piperidin-3-ylmethyl]morpholine” could potentially be explored in similar contexts.
Mechanism of Action
Target of Action
Morpholine-modified agents have been studied for their antibacterial properties, particularly againstStaphylococcus aureus .
Mode of Action
The compound interacts with its targets through a multitarget mechanism . The most active complex, Ru (II)-3, exhibits strong potency against Staphylococcus aureus, demonstrating excellent bactericidal efficacy and the ability to overcome bacterial resistance . It can destroy the bacterial membrane and induce ROS production in bacteria .
Biochemical Pathways
It’s known that the compound can inhibit the secretion of bacterial exotoxins and enhance the activity of many existing antibiotics .
Pharmacokinetics
Piperidine derivatives, which include this compound, are known for their wide variety of biological activities and are a vital fundament in the production of drugs .
Result of Action
The molecular and cellular effects of 4-[(3R)-piperidin-3-ylmethyl]morpholine’s action include the destruction of the bacterial membrane and the induction of reactive oxygen species (ROS) production in bacteria . This leads to the death of the bacteria, overcoming bacterial resistance .
Action Environment
The compound’s effectiveness against bacterial infections suggests that it may be stable and effective in various biological environments .
properties
IUPAC Name |
4-[[(3R)-piperidin-3-yl]methyl]morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h10-11H,1-9H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFVQZQTMWKLKX-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)CN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3R)-piperidin-3-ylmethyl]morpholine | |
CAS RN |
1807939-63-4 | |
Record name | 4-{[(3R)-piperidin-3-yl]methyl}morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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